(E)-5-(3-nitrobenzylidene)-2-(4-(m-tolyl)piperazin-1-yl)thiazol-4(5H)-one
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Overview
Description
(E)-5-(3-nitrobenzylidene)-2-(4-(m-tolyl)piperazin-1-yl)thiazol-4(5H)-one is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a thiazole ring, a nitrobenzylidene moiety, and a piperazine ring substituted with a tolyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(3-nitrobenzylidene)-2-(4-(m-tolyl)piperazin-1-yl)thiazol-4(5H)-one typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and an α-haloketone.
Introduction of the Nitrobenzylidene Moiety: The nitrobenzylidene group can be introduced via a condensation reaction between 3-nitrobenzaldehyde and the thiazole derivative.
Substitution with Piperazine: The final step involves the substitution of the thiazole derivative with 4-(m-tolyl)piperazine under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-5-(3-nitrobenzylidene)-2-(4-(m-tolyl)piperazin-1-yl)thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-5-(3-nitrobenzylidene)-2-(4-(m-tolyl)piperazin-1-yl)thiazol-4(5H)-one would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. The nitrobenzylidene moiety may contribute to the compound’s ability to generate reactive oxygen species (ROS), leading to oxidative stress in target cells.
Comparison with Similar Compounds
Similar Compounds
(E)-5-(3-nitrobenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one: Similar structure but with a phenyl group instead of a tolyl group.
(E)-5-(3-nitrobenzylidene)-2-(4-(m-tolyl)piperazin-1-yl)oxazol-4(5H)-one: Similar structure but with an oxazole ring instead of a thiazole ring.
Uniqueness
(E)-5-(3-nitrobenzylidene)-2-(4-(m-tolyl)piperazin-1-yl)thiazol-4(5H)-one is unique due to the combination of its thiazole ring, nitrobenzylidene moiety, and piperazine ring with a tolyl group. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
(5E)-2-[4-(3-methylphenyl)piperazin-1-yl]-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-15-4-2-6-17(12-15)23-8-10-24(11-9-23)21-22-20(26)19(29-21)14-16-5-3-7-18(13-16)25(27)28/h2-7,12-14H,8-11H2,1H3/b19-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOLVAWXXDEDIP-XMHGGMMESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C3=NC(=O)C(=CC4=CC(=CC=C4)[N+](=O)[O-])S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C3=NC(=O)/C(=C\C4=CC(=CC=C4)[N+](=O)[O-])/S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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